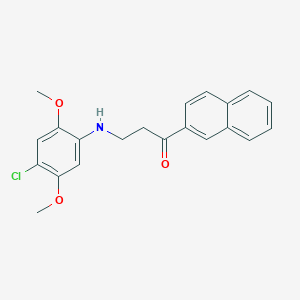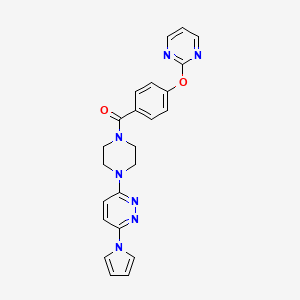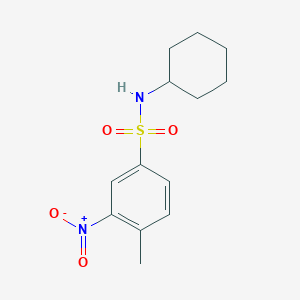![molecular formula C16H21N5O4 B2786692 methyl 3-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 887463-60-7](/img/structure/B2786692.png)
methyl 3-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a complex organic compound Known for its intricate structure, this compound features a core imidazopurin framework, which is part of many bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of imidazopurin core.
Reactants: 1,7-dimethylxanthine, 1-bromo-8-propylxanthine.
Conditions: Conducted in anhydrous ethanol with potassium carbonate as a base, heated to reflux.
Step 2: : Esterification.
Reactants: Imidazopurin intermediate, methyl bromoacetate.
Conditions: Anhydrous toluene, refluxing with triethylamine.
Industrial Production Methods
In industrial settings, these reactions are scaled up using continuous flow reactors to maintain controlled conditions and higher yields. Catalysts like palladium on carbon may be used to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Forms diketone derivatives.
Reduction: : Produces alcohol derivatives.
Common Reagents and Conditions
Oxidation: : Uses agents like potassium permanganate under acidic conditions.
Reduction: : Sodium borohydride in ethanol.
Major Products Formed
Oxidation results in 2,4-dioxo derivatives.
Reduction yields 3,4-dihydroxypropanoate derivatives.
Scientific Research Applications
Chemistry
Used as a ligand in metal coordination chemistry due to its ability to donate electrons through nitrogen atoms in its purin ring.
Biology
Investigated as a potential inhibitor for various enzymes involved in nucleic acid metabolism.
Medicine
Potential antiviral agent by disrupting the replication of viral RNA.
Industry
Utilized in the development of specialty polymers due to its rigid structure and functional groups.
Mechanism of Action
The compound primarily interacts with biological targets through hydrogen bonding and hydrophobic interactions, leading to inhibition of enzyme activities. It may act on key molecular pathways involved in cellular metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H)-yl)propanoate.
Ethyl 3-(1,7-dimethyl-2,4-dioxo-8-ethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate.
Uniqueness
The propyl group at the 8-position of the purin ring in methyl 3-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate enhances its lipophilicity and interaction with hydrophobic enzyme pockets, making it more effective in certain biological applications compared to its ethyl and methyl analogs. This uniqueness contributes to its distinct pharmacokinetic and pharmacodynamic properties.
This compound is a fine example of the intersection of advanced organic synthesis and applications in various scientific fields. Its potential continues to be explored in research labs worldwide.
Properties
IUPAC Name |
methyl 3-(4,7-dimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-5-7-19-10(2)9-21-12-13(17-15(19)21)18(3)16(24)20(14(12)23)8-6-11(22)25-4/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPMINQWNCTDFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Amino-3-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2786609.png)
![N-(5-chloro-2-methylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2786610.png)

![1-[4-(Oxan-4-yl)butyl]-4-prop-2-ynylpiperazine](/img/structure/B2786613.png)


![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2786618.png)
![4-[1-(Furan-2-yl)propan-2-yl]morpholine](/img/structure/B2786620.png)
![N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-ethylbutanamide](/img/structure/B2786622.png)

![ethyl 4-(4-{[4'-(4-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2786626.png)

![N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2786631.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(phenylthio)propanamide](/img/structure/B2786632.png)
